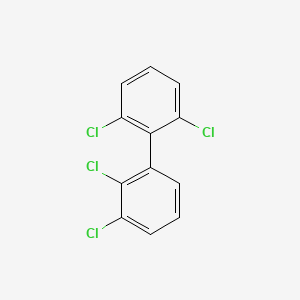

2,2',3,6'-Tetrachlorobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGLICQCTXWQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866046 | |

| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-47-5 | |

| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,6'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDU8E8184W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Distribution of 2,2 ,3,6 Tetrachlorobiphenyl

Global and Regional Environmental Occurrence

PCBs are ubiquitous environmental contaminants, found in air, water, soil, and living organisms across the globe. nih.govepa.gov Their distribution is largely a result of historical industrial use, which was concentrated in the Northern Hemisphere. jst.go.jpresearchgate.net An estimated 86% of global PCB usage occurred in the industrialized temperate latitudes between 30° and 60° N. researchgate.net

The presence of PCBs has been confirmed in various environmental matrices worldwide. For instance, studies of plastic pellets from beaches have revealed PCB contamination in numerous locations, including high concentrations in Senegal. jst.go.jp Butter has also been used as a sampling medium to reflect regional and global atmospheric distribution, with higher concentrations found in Europe and North America compared to the Southern Hemisphere. greenpeace.to Within countries, PCB concentrations can vary significantly, reflecting differences in urbanization and industrialization. greenpeace.to

While specific data on the global and regional occurrence of 2,2',3,6'-tetrachlorobiphenyl (PCB 45) is not as extensively documented as for total PCBs or other more abundant congeners, its presence has been noted in various studies. For example, it has been identified in analyses of marine sediment. nist.gov

Inter-Compartmental Transport and Partitioning

The movement and distribution of this compound between different environmental compartments—sediment, water, air, and soil—are governed by its physicochemical properties. ontosight.ai As a tetrachlorinated biphenyl (B1667301), it has low water solubility and high lipophilicity, which influences its behavior in the environment. ontosight.ai

Sediment-Water Partitioning Dynamics

The partitioning of PCBs between sediment and water is a critical process affecting their fate and bioavailability. This partitioning is often described by the sediment-water partition coefficient (Kp), which is influenced by factors such as the organic carbon content of the sediment. hudsonriver.orgepa.gov

For less chlorinated PCBs, log Kp values are relatively constant, around 5. hudsonriver.org However, the partitioning behavior is complex and can be affected by the presence of dissolved organic carbon (DOC) and the specific properties of the sediment, including its black carbon content. hudsonriver.orgepa.gov The number of ortho-chlorine atoms on the biphenyl structure also plays a role in the binding of PCBs to sediment. hudsonriver.org

Table 1: Physicochemical Properties of this compound (PCB 45)

| Property | Value |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 291.98 g/mol |

| Log Kow (Octanol-Water Partition Coefficient) | 5.53 |

| Source: hudsonriver.org |

Air-Water Exchange Processes

The exchange of PCBs between the atmosphere and water bodies is governed by Henry's Law Constant (HLC). nist.gov Lower chlorinated PCBs tend to have higher HLC values, which facilitates their volatilization from water to the atmosphere. researchgate.net This property contributes to their long-range atmospheric transport. epa.govresearchgate.net In contrast, more highly chlorinated PCBs are less likely to volatilize and are more often transported adsorbed to suspended particles in water. researchgate.net The Henry's Law Constant for PCBs can be influenced by temperature. researchgate.net

Soil-Water Interactions and Adsorption

The interaction of PCBs with soil is largely determined by their adsorption to soil organic matter. ecetoc.org The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this process. ecetoc.orgscispace.com A higher Koc value indicates a stronger tendency for the compound to bind to soil particles, reducing its mobility in the soil and its potential to leach into groundwater. ecetoc.org The Koc for PCBs is related to their hydrophobicity, as indicated by the octanol-water partition coefficient (Kow). uni-due.de

Long-Term Environmental Persistence and Half-Lives

PCBs are known for their resistance to environmental degradation, leading to their classification as persistent organic pollutants (POPs). ontosight.aiebi.ac.uk The persistence of individual PCB congeners generally increases with the degree of chlorination. cpcb.nic.in The half-lives of various PCB congeners in soil and sediment can range from months to years. who.int

Generalizations about the biodegradation half-lives of tetrachlorobiphenyls in different environments have been made, but these can be significantly influenced by environmental variables such as temperature and moisture. clu-in.org For dichlorobiphenyls, estimated half-lives in air range from 1 to 15 days, while in soil, they can be as long as 330 days. epa.gov

Congener-Specific Environmental Profiles

The environmental profile of PCB contamination is not uniform; the relative abundance of different congeners varies depending on the environmental matrix and location. epa.govscirp.org This is because individual congeners have different physicochemical properties that affect their transport, partitioning, and degradation. epa.gov

For example, less chlorinated PCBs are more dominant in the vapor phase in the atmosphere, while more chlorinated congeners are more prevalent in aerosols and rainfall. cpcb.nic.in In sediments, the congener profile can be influenced by local sources of contamination. scirp.orgresearchgate.net Studies have shown that the congener profile in environmental samples can differ significantly from the original commercial PCB mixtures (Aroclors). epa.gov The relative abundance of this compound in environmental samples is generally lower compared to some of the more dominant congeners like PCB 153 and PCB 138. researchgate.net

Biotransformation and Metabolic Pathways of 2,2 ,3,6 Tetrachlorobiphenyl

Hepatic Metabolism in Vertebrates

The liver is the principal site for the metabolism of xenobiotics, including 2,2',3,6'-tetrachlorobiphenyl. The metabolic processes in vertebrate liver involve initial oxidation followed by conjugation reactions.

The initial and rate-limiting step in the metabolism of PCBs is oxidation, catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system. t3db.ca This superfamily of heme-containing enzymes introduces a hydroxyl group onto the biphenyl (B1667301) structure, a critical step for subsequent detoxification pathways. nih.gov The specific CYP isoforms involved and their efficiency are highly dependent on the chlorine substitution pattern of the PCB congener. nih.gov

Research has specifically identified cytochrome P450 monooxygenases, particularly the CYP2B subfamily, as key players in the metabolism of this compound. nih.gov Studies using human CYP2B6 and its rat ortholog, CYP2B1, have demonstrated their capability to metabolize the atropisomers of this compound into various hydroxylated and dechlorinated products. nih.govacs.org While both CYP1A and CYP2B families are known to metabolize different PCB congeners, the metabolism of this compound appears to be significantly mediated by CYP2B isoforms. nih.govnih.gov

The primary products of CYP-mediated oxidation are hydroxylated metabolites (OH-PCBs). nih.gov For this compound, this process yields a variety of hydroxylated forms. The enzymatic reactions can produce mono-hydroxylated, di-hydroxylated, and even dechlorinated hydroxylated metabolites. acs.orgkobe-u.ac.jpkobe-u.ac.jp Docking studies with human CYP2B6 predict that 4'-hydroxy-2,2',3,6'-tetrachlorobiphenyl is a major metabolite formed from the (aR)-atropisomer of the parent compound. nih.govacs.org The formation of these metabolites can occur through an arene oxide intermediate or by direct insertion of an oxygen atom. nih.govnih.gov

Metabolites of this compound Identified After Incubation with CYP2B Enzymes

| Metabolite Class | Specific Metabolites Detected | Enzyme Source |

|---|---|---|

| Mono-hydroxylated Tetrachlorobiphenyls | Multiple isomers, including 4'-OH-CB45 | Human CYP2B6, Rat CYP2B1 |

| Di-hydroxylated Tetrachlorobiphenyls | Various isomers detected | Human CYP2B6, Rat CYP2B1 |

| Mono-hydroxylated Trichlorobiphenyls (Dechlorinated) | Various isomers detected | Human CYP2B6, Rat CYP2B1 |

Following hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions to further increase their water solubility and facilitate elimination. mdpi.com These pathways involve the enzymatic addition of endogenous molecules. The primary conjugation pathways for PCB metabolites are glucuronidation and conjugation with glutathione (B108866). t3db.ca

The reaction with glutathione (GSH), often catalyzed by glutathione S-transferases (GSTs), forms a glutathione S-conjugate. mdpi.com This conjugate is not typically excreted directly but serves as a precursor for the mercapturic acid pathway. nih.gov Evidence for this pathway in PCB metabolism includes the observation that the presence of reduced glutathione can decrease the covalent binding of reactive PCB metabolites to microsomal proteins, suggesting that glutathione effectively scavenges these intermediates. nih.gov These conjugates can be formed from reactive PCB quinones, which are oxidation products of hydroxylated PCBs. researchgate.net

A significant metabolic fate for some PCB congeners is the formation of methylsulfonyl (MeSO2-) metabolites. nih.gov This pathway is an extension of glutathione conjugation. The initial glutathione conjugate is sequentially cleaved in the mercapturic acid pathway to a cysteine conjugate, which is then processed by a C-S lyase and subsequent methylation and oxidation steps to yield the final methylsulfonyl metabolite. nih.gov Although not documented specifically for this compound in the reviewed literature, this pathway is well-established for other tetrachlorobiphenyls and PCBs with similar chlorine substitution patterns, particularly those with a 2,3,6-trichlorophenyl ring. nih.govnih.gov These metabolites are known to be persistent and can accumulate in specific tissues. nih.gov

Cytochrome P450 Enzyme System Involvement

Extrahepatic Metabolism

While the liver is the primary organ for PCB metabolism, metabolic activity also occurs in other tissues, known as extrahepatic metabolism. The presence and accumulation of certain metabolites in tissues other than the liver provide evidence for this process. For instance, methylsulfonyl-PCB metabolites have been identified in human lung and adipose tissue. nih.gov Studies in mice with other tetrachlorobiphenyl congeners have shown that methylsulfonyl metabolites can specifically accumulate in the tracheo-bronchial mucosa of the lung, indicating that these tissues possess the enzymatic machinery for at least the final steps of the mercapturic acid pathway, or have specific binding sites for these metabolites. nih.gov

Microbial Biodegradation and Dechlorination Processes of this compound

The microbial biotransformation of polychlorinated biphenyls (PCBs), including this compound, is a critical process influencing their fate and toxicity in the environment. Microorganisms have evolved diverse metabolic strategies to degrade or transform these persistent organic pollutants, primarily through aerobic degradation and anaerobic dechlorination.

Aerobic Degradation Pathways

Under aerobic conditions, bacteria capable of degrading PCBs typically possess a well-characterized enzymatic pathway initiated by a dioxygenase enzyme. While specific studies focusing exclusively on the aerobic degradation of this compound are limited, the general pathway for PCB biodegradation is understood to proceed through the following steps. The initial attack involves the insertion of two hydroxyl groups onto the biphenyl core, a reaction catalyzed by a biphenyl-2,3-dioxygenase. This results in the formation of a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative. Subsequent enzymatic reactions lead to the opening of one of the aromatic rings, eventually producing chlorobenzoic acids, which can then be further metabolized. The efficiency of this process for a specific congener like this compound is highly dependent on the degree and pattern of chlorine substitution, which can hinder enzymatic activity.

Anaerobic Dechlorination

In anaerobic environments such as sediments and submerged soils, the primary microbial process for PCB transformation is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl structure, which is replaced by a hydrogen atom. While research specifically on this compound is not abundant, studies on the isomeric compound 2,3,5,6-tetrachlorobiphenyl (B164875) provide significant insights into the anaerobic dechlorination of tetrachlorobiphenyls.

Bacterial enrichment cultures derived from sediments have demonstrated the ability to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl. nih.govnih.govasm.orgresearchgate.net In these cultures, both meta and ortho dechlorination products were initially observed. nih.govnih.govasm.orgresearchgate.net However, with successive transfers of the microbial community, a more specialized, strict ortho-dechlorinating activity emerged. nih.govnih.govasm.orgresearchgate.net This selective removal of chlorine atoms from the ortho positions (positions 2, 2', 6, and 6') is a crucial step, as it can reduce the toxicity of the PCB congener and make it more susceptible to subsequent aerobic degradation. epa.gov The primary dechlorination products observed from 2,3,5,6-tetrachlorobiphenyl were 2,5-dichlorobiphenyl (B164882) and 3,5-dichlorobiphenyl, with 3-chlorobiphenyl (B164846) eventually becoming the dominant end product in some cultures. nih.gov The process is often characterized by a lag phase before dechlorination begins, which can be shortened with subsequent transfers of the adapted microbial community. nih.govnih.govasm.orgresearchgate.net

| Initial Compound | Observed Dechlorination Products | Dominant End Product (in some cultures) | Reference |

|---|---|---|---|

| 2,3,5,6-Tetrachlorobiphenyl | 2,5-Dichlorobiphenyl, 3,5-Dichlorobiphenyl | 3-Chlorobiphenyl | nih.gov |

Enzyme Systems in Microbial Degradation (e.g., Dioxygenases)

The key enzymes initiating the aerobic degradation of PCBs are biphenyl dioxygenases (BPDOs). researchgate.net These are multi-component enzyme systems that catalyze the stereospecific addition of molecular oxygen to the aromatic rings of the biphenyl molecule. The substrate specificity of BPDOs is a critical factor determining the range of PCB congeners that a particular microorganism can degrade. The substitution pattern of chlorine atoms on the biphenyl rings significantly influences the binding of the congener to the enzyme's active site and the subsequent catalytic reaction. For many PCB-degrading bacteria, the presence of chlorine atoms at the ortho positions can sterically hinder the action of dioxygenases. However, some bacterial strains have been shown to possess BPDOs with a broader substrate range, capable of oxidizing some chlorinated biphenyls. The initial hydroxylation by dioxygenases is a crucial step that destabilizes the aromatic system, making the compound more amenable to subsequent ring cleavage and further degradation.

Plant-Mediated Biotransformation of this compound

Plants can contribute to the environmental fate of PCBs through uptake, translocation, and metabolic transformation, a process known as phytoremediation. nih.govacs.org The biotransformation of PCBs within plant tissues can lead to the formation of more polar and often less toxic metabolites.

Hydroxylation and Conjugation in Plant Systems

While direct evidence for the hydroxylation and conjugation of this compound specifically in plants is limited, the general mechanisms of xenobiotic metabolism in plants suggest these are likely pathways. nih.gov Plants possess enzyme systems, such as cytochrome P450 monooxygenases, that can introduce hydroxyl groups onto the biphenyl rings of PCBs. core.ac.uk This hydroxylation step increases the water solubility of the compound. Following hydroxylation, the resulting hydroxylated PCBs can undergo conjugation, where they are linked to endogenous molecules like sugars (e.g., glucose) or amino acids. nih.gov This conjugation further increases the polarity of the metabolites, facilitating their sequestration in plant vacuoles or incorporation into cell wall components. nih.gov This process effectively reduces the bioavailability and potential toxicity of the parent PCB compound. Studies on other PCB congeners in plant cell cultures have demonstrated the formation of hydroxylated intermediates. nih.gov

Enantioselective Metabolism in Plants

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. While these enantiomers have identical physical and chemical properties, they can be metabolized at different rates by biological systems. This phenomenon, known as enantioselective metabolism, has been observed for chiral PCBs in various organisms, including plants. core.ac.uknih.gov

Field studies have shown that chiral PCBs in plants can have significantly non-racemic residues, indicating that enantioselective biotransformation is occurring within the plant tissues. core.ac.uk This is likely due to the stereospecificity of plant enzymes, such as cytochrome P450s, which may preferentially bind to and metabolize one enantiomer over the other. core.ac.uk While specific research on the enantioselective metabolism of this compound in plants is not available, studies on its metabolism by human and rat cytochrome P450 enzymes (CYP2B subfamilies) provide a model for the potential types of reactions. These studies have shown that the two enantiomers of this compound are metabolized to different hydroxylated products at different rates. nih.gov For example, the (aR)-enantiomer is predicted to be metabolized primarily to 4'-hydroxy-2,2',3,6'-tetrachlorobiphenyl. nih.gov Such enantioselective processes in plants could have significant implications for the environmental fate and toxicological assessment of this chiral contaminant.

| Enantiomer | Predicted Major Metabolite | Enzyme System (Model) | Reference |

|---|---|---|---|

| (aR)-2,2',3,6'-Tetrachlorobiphenyl | 4'-Hydroxy-2,2',3,6'-tetrachlorobiphenyl | Human CYP2B6 | nih.gov |

Interspecies Variations in Biotransformation of this compound

The biotransformation of this compound (PCB 42) exhibits significant variations across different species, influencing its toxicokinetics and potential toxicity. These differences are primarily attributed to species-specific expression and activity of metabolic enzymes, particularly the cytochrome P450 (CYP) monooxygenases. Research has highlighted distinct metabolic pathways and metabolite profiles in various animal models, including mammals, birds, and fish.

Mammalian Metabolism: A Comparative View

Humans and Rats: Studies utilizing human and rat CYP2B enzyme subfamilies have provided detailed insights into the comparative metabolism of this compound. Both human CYP2B6 and rat CYP2B1 are capable of metabolizing this compound into hydroxylated and dechlorinated products. However, the specific metabolites and their formation rates can differ.

Docking studies with human CYP2B6 predict the formation of 4'-hydroxy-2,2',3,6'-tetrachlorobiphenyl as a major metabolite. In addition to mono-hydroxylated metabolites, the formation of di-hydroxylated and dechlorinated hydroxylated metabolites has been observed with both human CYP2B6 and rat CYP2B1 enzymes.

Table 1: Comparative Metabolism of this compound by Human and Rat Cytochrome P450 Enzymes

| Metabolite Type | Human CYP2B6 | Rat CYP2B1 |

|---|---|---|

| Mono-hydroxylated | ✔ | ✔ |

| Di-hydroxylated | ✔ | ✔ |

| Dechlorinated-hydroxylated | ✔ | ✔ |

| Major Predicted Metabolite | 4'-hydroxy-2,2',3,6'-tetrachlorobiphenyl | Not specified |

Guinea Pigs and Hamsters: While direct studies on the metabolism of this compound in guinea pigs and hamsters are limited, research on other tetrachlorobiphenyl isomers provides valuable insights into potential species-specific pathways. For instance, in the metabolism of 2,3',4',5-tetrachlorobiphenyl, guinea pig liver microsomes exclusively exhibited 3-hydroxylating activity. In contrast, hamster liver microsomes demonstrated a higher capacity for 4-hydroxylation over 3-hydroxylation. These findings suggest that guinea pigs and hamsters likely possess different dominant CYP isoforms for metabolizing tetrachlorobiphenyls, which would lead to distinct metabolite profiles for this compound as well.

Avian and Aquatic Species

Birds: Avian species generally exhibit a pronounced ability to metabolize PCBs. Laboratory studies have indicated that birds can extensively metabolize these compounds, in contrast to species lower on the food chain. The metabolism in birds is also known to induce microsomal enzyme activity. However, specific metabolite profiles for this compound in avian species are not well-documented in the available literature. General PCB metabolism studies in birds suggest that hydroxylation is a key pathway.

Fish: In contrast to birds, fish demonstrate minimal metabolic changes to PCBs. This limited metabolic capacity contributes to the significant bioaccumulation of these compounds in aquatic ecosystems. The primary route of biotransformation in fish, when it occurs, is also hydroxylation, although it proceeds at a much slower rate compared to mammals and birds.

Crustaceans: Laboratory investigations have shown that crustaceans such as crabs and shrimps exhibit no metabolic changes to PCBs. This lack of biotransformation capability is a major factor in the high levels of PCB accumulation observed in these organisms.

Table 2: Overview of Interspecies Differences in PCB Metabolism

| Species Group | General Metabolic Capacity for PCBs | Primary Biotransformation Pathway |

|---|---|---|

| Mammals (Human, Rat) | High | Hydroxylation, Dechlorination |

| Mammals (Guinea Pig, Hamster) | Moderate to High | Hydroxylation (position-specific) |

| Birds | High | Hydroxylation |

| Fish | Minimal | Hydroxylation (slow) |

| Crustaceans | None Observed | Not Applicable |

Molecular and Cellular Mechanisms of Action of 2,2 ,3,6 Tetrachlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Mediated Pathways

The molecular mechanisms of polychlorinated biphenyls (PCBs) are largely dependent on the specific structure of the congener, particularly the substitution pattern of the chlorine atoms. Many of the toxic effects of certain PCBs, often referred to as "dioxin-like" PCBs, are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.com The ability of a PCB to bind to and activate the AhR is highly dependent on it having a coplanar structure, which allows it to fit into the receptor's binding pocket. nih.govepa.gov This activation initiates a cascade of events leading to changes in gene expression.

The AhR is a cytosolic protein that, in its inactive state, is part of a multiprotein complex. When a suitable ligand, such as a dioxin-like compound, enters the cell and binds to the AhR, it triggers a conformational change in the receptor. mdpi.comnih.gov This change leads to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. tandfonline.com Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). mdpi.comnih.gov

The AhR/ARNT heterodimer functions as a transcription factor. mdpi.com This complex binds to specific DNA sequences known as Dioxin Responsive Elements (DREs), also called Xenobiotic Response Elements (XREs), which are located in the promoter and enhancer regions of target genes. nih.govnih.govnih.gov The binding of the AhR/ARNT complex to DREs recruits co-activator proteins and the transcriptional machinery, initiating the transcription of adjacent genes. This process modulates the expression of a wide array of genes, leading to a complex pleiotypic response. epa.gov The activation of the transcription activation domain of the AhR is crucial for this process and also appears to be linked to the subsequent degradation of the receptor via the ubiquitin-proteasome pathway, which serves as a control mechanism. nih.govcdc.gov

A primary and well-characterized consequence of AhR activation is the potent induction of genes encoding for drug and xenobiotic metabolizing enzymes. nih.govepa.gov This includes a battery of Phase I enzymes, most notably members of the Cytochrome P450 superfamily, such as CYP1A1, CYP1A2, and CYP1B1. oup.comnih.govoup.com The induction of CYP1A1 is considered a hallmark of exposure to AhR agonists. oup.comnih.gov Phase II enzymes are also induced as part of this adaptive metabolic response. While potent AhR agonists like 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) are strong inducers of these enzymes, the activity of specific congeners varies. nih.gov Research on 2,2',3,6'-Tetrachlorobiphenyl (also known as PCB 45) indicates that it is metabolized by cytochrome P450 monooxygenases, specifically human CYP2B6 and rat CYP2B1, which transform it into hydroxylated and dechlorinated metabolites. acs.org

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Research Finding |

| Phase I Enzymes | Cytochrome P450 (CYP) | Oxidation, hydroxylation, and other reactions to increase water solubility of xenobiotics. | A hallmark of AhR activation is the induction of CYP1A1. oup.comnih.gov |

| CYP2B Subfamily | Metabolism of various compounds, including specific PCB congeners. | Human CYP2B6 and rat CYP2B1 have been shown to metabolize this compound (CB45). acs.org | |

| Phase II Enzymes | Various (e.g., UGTs, GSTs) | Conjugation reactions (e.g., glucuronidation, sulfation) to further increase solubility and facilitate excretion. | Generally induced following AhR activation as part of the xenobiotic response. nih.gov |

Cellular Regulatory Pathway Perturbations

Beyond direct molecular interactions, this compound can also perturb fundamental cellular regulatory pathways, affecting processes such as the cell cycle and the structural integrity of the cell.

Cell-Cycle Regulation

Exposure to certain non-dioxin-like PCBs has been shown to disrupt the normal progression of the cell cycle. Studies on the non-planar, di-ortho-substituted PCB 153 have revealed time-dependent disturbances in cell cycle progression. nih.gov In some instances, this disruption can manifest as an increase in apoptosis, or programmed cell death. The non-dioxin-like PCB congener PCB 52 has been found to trigger apoptosis through a p53-independent mechanism in human neuronal cells. mdpi.com

Furthermore, research on various non-dioxin-like PCBs has demonstrated that they can accelerate apoptosis in a concentration-dependent manner in macrophage cell lines. nih.gov This increase in apoptosis was correlated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov In some cell types, such as primary cultures from the mouse pituitary gland, certain non-dioxin-like PCBs have been shown to either increase or decrease spontaneous apoptosis, indicating a cell-specific and congener-specific effect. nih.gov

Microtubule Organization and Cellular Architecture

While direct evidence for the effect of this compound on microtubule organization is limited, the broader class of ortho-substituted PCBs is known to disrupt cellular membranes, which could indirectly affect the cytoskeleton. oup.comnih.govnih.gov It is hypothesized that the bulky, three-dimensional structure of ortho-substituted congeners allows them to incorporate into lipid bilayers, thereby disrupting membrane function to a greater degree than their coplanar counterparts. nih.gov This disruption of membrane integrity can alter the function of membrane-bound proteins and could potentially impact the anchoring and organization of cytoskeletal elements like microtubules. However, further research is needed to specifically elucidate the direct interactions between this compound and microtubule organization.

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PCB 45 |

| 2,2',5,5'-tetrachlorobiphenyl | PCB 52 |

| 2,2',6-trichlorinated biphenyl (B1667301) | PCB 19 |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin | TCDD |

| 3,3',4,4'-tetrachlorobiphenyl | PCB 77 |

| Aroclor 1254 | - |

| Bax | - |

| Bcl-2 | - |

| Dopamine | DA |

| Thapsigargin | - |

| Thyroxine | T4 |

mRNA Polyadenylation and Transcript Stability

Currently, there is a significant gap in the scientific literature regarding the specific molecular and cellular mechanisms by which this compound (PCB 43) affects mRNA polyadenylation and transcript stability. Extensive searches of available research databases have not yielded studies that directly investigate the impact of this particular polychlorinated biphenyl congener on these post-transcriptional regulatory processes.

While research exists on the broader effects of other PCB congeners on gene expression, this information does not provide the specific, detailed findings required to elaborate on the direct actions of this compound in the context of mRNA polyadenylation and the regulation of transcript decay. The mechanisms governing mRNA stability are complex, involving various RNA-binding proteins and enzymatic pathways that can be influenced by xenobiotics. However, without direct experimental evidence, any discussion on the role of this compound in these processes would be speculative.

Consequently, a detailed and scientifically accurate account of how this compound influences the addition of poly(A) tails to mRNA molecules or alters their subsequent stability cannot be provided at this time. Further research is necessary to elucidate the potential post-transcriptional effects of this specific compound.

Analytical Methodologies for 2,2 ,3,6 Tetrachlorobiphenyl Congener Analysis

Gas Chromatography-Based Techniques

Gas chromatography is the cornerstone for the analysis of PCBs due to its high resolving power, which is necessary to separate the complex mixture of 209 possible congeners. cdc.govnih.gov High-resolution gas chromatography (HRGC), utilizing narrow-bore fused-silica capillary columns, is indispensable for achieving the necessary separation of a significant number of these congeners, including 2,2',3,6'-Tetrachlorobiphenyl. cdc.govepa.gov The choice of the stationary phase in the capillary column is critical for optimizing the separation of specific congeners. scielo.br

Prior to instrumental analysis, samples from various matrices (such as water, soil, sediment, or biological tissues) undergo a rigorous preparation process. cdc.gov This typically involves several key steps:

Extraction: Isolating the PCBs from the sample matrix using solvent-based methods like Soxhlet extraction or solid-phase extraction (SPE). cdc.govepa.gov

Cleanup: Removing interfering compounds from the extract. This is often accomplished using chromatographic techniques such as gel permeation, silica (B1680970) gel, or Florisil chromatography to separate PCBs from lipids and other co-extracted substances. cdc.govepa.gov

Concentration: Reducing the volume of the purified extract to increase the analyte concentration to levels suitable for detection. epa.gov

These preparatory steps are crucial for ensuring the accuracy and reliability of the subsequent GC analysis. cdc.gov

The Electron Capture Detector (ECD) is a highly sensitive detector that exhibits an exceptionally strong response to halogenated organic compounds, making it well-suited for the analysis of tetrachlorobiphenyls. cdc.govchromatographytoday.com For many years, GC-ECD was the standard and most widely used method for determining PCBs in environmental samples. cdc.govepa.gov

The primary advantages of ECD are its remarkable sensitivity, allowing for the detection of PCBs at picogram (10⁻¹² g) levels, and its selectivity for electrophilic compounds like chlorinated hydrocarbons over other matrix components. cdc.gov However, a significant limitation of ECD is that it cannot differentiate between compounds that co-elute from the GC column. epa.gov Since a single chromatographic peak can often contain multiple PCB congeners, especially in complex environmental samples, ECD-based quantification can be less accurate than methods that provide mass-specific information. cdc.gov Despite this, GC-ECD remains a valuable tool for screening and for routine monitoring where the congener patterns are well-characterized. nih.govclu-in.org

Gas chromatography coupled with mass spectrometry (GC-MS) has become the definitive technique for the identification and quantification of PCB congeners. upb.ro Unlike the ECD, the mass spectrometer provides structural information by measuring the mass-to-charge ratio (m/z) of the analyte and its fragments, offering a much higher degree of selectivity. cdc.govthermofisher.com This capability allows the MS to distinguish between different PCB congeners that may co-elute from the GC column, a critical advantage for accurate analysis. cdc.govresearchgate.net The molecular ion for a tetrachlorobiphenyl, such as this compound, has a characteristic isotopic pattern due to the presence of four chlorine atoms, with a prominent peak at an m/z of 292. gcms.cznih.gov

Recent advancements in GC-triple quadrupole mass spectrometry (GC-MS/MS) have further enhanced sensitivity and selectivity. pragolab.czshimadzu.com This technique involves selecting a precursor ion, fragmenting it, and then detecting a specific product ion, which significantly reduces background noise and matrix interferences. shimadzu.com

High-resolution mass spectrometry (HRMS) is considered the state-of-the-art method for the ultra-trace analysis of PCBs and other persistent organic pollutants. eurofinsus.comclu-in.org HRGC/HRMS systems can achieve extremely low detection limits, often in the picogram-per-liter (pg/L) or nanogram-per-kilogram (ng/kg) range. cdc.gov EPA Method 1668, for instance, utilizes HRGC/HRMS for the determination of all 209 PCB congeners in various environmental matrices. wa.govcdc.gov

The high resolving power of HRMS allows for the accurate measurement of an ion's mass to several decimal places. gcms.cz This precision enables the differentiation of target analytes from interfering ions that may have the same nominal mass but a different exact mass, thereby providing exceptional selectivity and confidence in identification. gcms.cz

Table 1: Comparison of GC Detectors for PCB Analysis

| Feature | Electron Capture Detector (ECD) | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

| Principle | Measures electron capture by electronegative compounds | Measures mass-to-charge ratio of ions at nominal mass | Measures mass-to-charge ratio of ions at exact mass |

| Selectivity | Selective for halogenated compounds | High; based on mass fragmentation patterns | Very High; based on exact mass measurement |

| Sensitivity | Very High (picogram levels) | High (picogram levels) | Extremely High (femtogram to picogram levels) |

| Co-elution | Cannot distinguish co-eluting compounds | Can distinguish co-eluting compounds with different masses | Can distinguish co-eluting compounds with different exact masses |

| Standard Method | EPA 8082A epa.gov | EPA 1628 epa.govepa.gov | EPA 1668 wa.govcdc.gov |

| Primary Use | Screening, routine monitoring | Congener-specific quantification | Ultra-trace congener analysis, high-confidence identification |

Selected Ion Monitoring (SIM) is an acquisition mode used in mass spectrometry to increase the sensitivity and selectivity of an analysis for specific target compounds. cdc.govtaylorandfrancis.com Instead of scanning a wide range of masses, the mass spectrometer is programmed to detect only a few specific m/z values corresponding to the characteristic ions of the analyte of interest. nih.govchemrxiv.org For this compound, this would involve monitoring the molecular ion cluster around m/z 290-294. nih.gov

By focusing the detector's time and sensitivity on only the ions of interest, SIM mode can achieve significantly lower detection limits compared to full-scan mode. chemrxiv.org This makes GC-MS operating in SIM mode a powerful tool for quantifying trace levels of PCB congeners in complex environmental samples. scielo.brepa.gov The method involves monitoring a primary quantification ion and one or more secondary confirmation ions to ensure reliable identification. epa.gov

Comprehensive two-dimensional gas chromatography (GC×GC) provides a substantial increase in separation power compared to single-column GC. chromatographytoday.comgcms.cz The technique uses two columns with different stationary phases (orthogonal separation mechanisms) connected in series by a modulator. gcms.cz The modulator traps fractions of the effluent from the first column and then re-injects them as sharp pulses onto the second, fast-separating column. gcms.cz

This enhanced resolution is particularly beneficial for PCB analysis, as it can separate many congeners that co-elute even on high-resolution single columns. chromatographytoday.com When coupled with a fast-acquiring mass spectrometer like a time-of-flight (TOF) MS or a triple quadrupole MS/MS system, GC×GC can provide unparalleled separation and identification of individual congeners in the most complex mixtures. gcms.czpragolab.cz

Mass Spectrometry (MS) Applications

Congener-Specific Quantification and Identification

The primary goal of modern analytical methods is the specific identification and accurate quantification of each of the 209 PCB congeners. eurofinsus.comalsenvironmental.co.uk This approach is critical because the toxicity of PCBs, particularly the "dioxin-like" congeners, varies dramatically. eurofinsus.com

Congener-specific quantification relies on the use of stable isotope-labeled internal standards. epa.govepa.gov In isotope dilution mass spectrometry, a known amount of a ¹³C-labeled analog of the target congener is added to the sample before extraction. epa.gov Since the labeled standard has nearly identical chemical and physical properties to the native congener, it experiences the same losses during sample preparation and analysis. cdc.gov The concentration of the native congener is then determined by measuring the ratio of the response of the native analyte to that of the labeled internal standard. epa.gov This method corrects for recovery losses and provides highly accurate and precise quantification. cdc.gov

Identification of a specific congener like this compound is confirmed by meeting several criteria:

The GC retention time must fall within a specified window of the retention time for the authentic standard. kemolab.hr

The signals for the characteristic ions (e.g., quantification and confirmation ions) must maximize simultaneously. epa.gov

The ratio of the intensities of the characteristic ions must agree with the ratio observed for the authentic standard within established limits. epa.gov

By employing these rigorous analytical techniques and quality control measures, laboratories can confidently identify and quantify this compound and other congeners at environmentally relevant concentrations. eurofinsus.comcdc.gov

Structure Activity Relationships Sars of 2,2 ,3,6 Tetrachlorobiphenyl Within Polychlorinated Biphenyls

Influence of Chlorine Substitution Pattern on Environmental Fate Parameters

The arrangement of chlorine atoms on the biphenyl (B1667301) structure of 2,2',3,6'-Tetrachlorobiphenyl significantly dictates its behavior and persistence in the environment.

Relationship with Persistence and Degradation Rates

The persistence of PCBs in the environment is directly related to the degree of chlorination. Generally, as the number of chlorine substituents increases, the rate of biodegradation decreases. nih.govnih.govasm.orgresearchgate.net PCB isomers with more than four chlorine atoms are less susceptible to degradation. nih.govnih.govasm.orgresearchgate.net The position of the chlorine atoms also plays a crucial role. PCBs with two chlorine atoms in the ortho positions (2,2' or 2,6-) exhibit very poor degradability. nih.govnih.govasm.orgresearchgate.net This is particularly relevant for this compound, which has three ortho-chlorines.

Microbial degradation is a primary pathway for the breakdown of PCBs in the environment. However, the efficiency of this process is highly dependent on the congener's structure. For instance, some bacterial strains show a preference for attacking the less chlorinated ring of a PCB molecule. asm.org The degradation of PCBs often involves dioxygenase enzymes, which can initiate the breakdown of the biphenyl rings. researchgate.net However, highly chlorinated and ortho-substituted congeners like this compound are more resistant to this enzymatic action.

| Factor | Influence on Persistence and Degradation | Relevance to this compound |

| Degree of Chlorination | Higher chlorination leads to increased persistence and slower degradation. nih.govnih.govasm.orgresearchgate.net | As a tetrachlorobiphenyl, it is more persistent than lower chlorinated congeners. |

| Ortho-Substitution | Substitution at the 2, 2', 6, and 6' positions hinders coplanarity and reduces susceptibility to degradation. nih.govnih.govasm.orgresearchgate.net | With three ortho-chlorines (2,2',6'), it is expected to be highly persistent. |

| Ring Substitution | PCBs with chlorine atoms on a single ring are generally degraded faster than those with chlorine on both rings. nih.govnih.govasm.org | Chlorine atoms are on both rings, contributing to its persistence. |

Impact on Adsorption and Volatility

The physicochemical properties of PCBs, which influence their environmental distribution, are also governed by their chlorine substitution pattern. Adsorption to soil and sediment particles is a key process affecting the transport and bioavailability of PCBs. Generally, the lipophilicity of PCBs, as indicated by the octanol-water partition coefficient (Kow), increases with the degree of chlorination. This leads to stronger adsorption to organic matter in soil and sediments.

Volatility, on the other hand, tends to decrease with increasing chlorination. This means that more highly chlorinated PCBs are less likely to be transported long distances in the atmosphere. The specific substitution pattern of this compound, with its four chlorine atoms, suggests a moderate to high potential for adsorption and relatively low volatility compared to less chlorinated biphenyls.

Structural Determinants of Receptor Binding Affinity

The toxicity of many PCBs is mediated through their interaction with specific cellular receptors. The geometry of the PCB molecule, which is determined by its chlorine substitution pattern, is a critical factor in these interactions.

Planarity and Ortho-Substitution Effects on AhR Binding

A significant portion of the toxicity of certain PCBs is attributed to their ability to bind to the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net This binding initiates a cascade of events that can lead to a range of toxic effects. The strength of AhR binding is highly dependent on the planarity of the PCB molecule. Congeners that can adopt a coplanar or "flat" conformation, similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are the most potent AhR agonists. epa.govclu-in.org

Ortho-substituted PCBs, like this compound, have chlorine atoms at the 2, 2', 6, or 6' positions. These ortho-chlorines cause steric hindrance, which forces the two phenyl rings to twist relative to each other, resulting in a non-planar conformation. clu-in.org This lack of planarity significantly reduces the binding affinity for the AhR. epa.gov Therefore, this compound is not considered a "dioxin-like" PCB and is expected to have a very low affinity for the AhR. researchgate.net

| PCB Congener Type | Planarity | AhR Binding Affinity | Example |

| Non-ortho substituted | High (Coplanar) | High | 3,3',4,4'-Tetrachlorobiphenyl |

| Mono-ortho substituted | Intermediate | Moderate | 2,3',4,4',5-Pentachlorobiphenyl |

| Di-ortho or more substituted | Low (Non-planar) | Low to negligible | This compound |

Hydroxylation Pattern and Estrogen Receptor Interaction

While parent PCB congeners generally have low affinity for the estrogen receptor (ER), their hydroxylated metabolites (OH-PCBs) can exhibit significant estrogenic or anti-estrogenic activity. researchgate.net The formation of these metabolites is a key step in the endocrine-disrupting effects of some PCBs.

The position of the hydroxyl group on the biphenyl rings, which is determined by the metabolic pathway, is critical for ER binding. OH-PCBs can interact with estrogen receptors, acting as either agonists or antagonists. researchgate.net Some hydroxylated metabolites have been shown to be more potent ER agonists than estradiol. researchgate.net The specific hydroxylation patterns that lead to high ER affinity are still under investigation, but it is clear that the metabolism of the parent PCB is a crucial factor.

Structure-Dependent Metabolic Pathways

The metabolism of PCBs in organisms is primarily carried out by the cytochrome P450 (CYP) enzyme system. nih.gov The rate and products of this metabolism are highly dependent on the structure of the PCB congener.

The presence of adjacent, unsubstituted carbon atoms on the biphenyl rings is a key factor for metabolism. The rate of cytochrome P450-catalyzed hydroxylation of PCBs decreases as the number of chlorine atoms increases and as the number of unsubstituted adjacent carbon atoms decreases. clu-in.org

For this compound (also known as CB45), studies have shown that it can be metabolized by human and rat CYP2B subfamilies to form hydroxylated and dechlorinated metabolites. acs.org Docking studies with human CYP2B6 predict that 4'-hydroxy-2,2',3,6'-tetrachlorobiphenyl is a major metabolite. acs.org The formation of di-hydroxylated and dechlorinated hydroxylated metabolites has also been observed. acs.org The stable conformation of the PCB within the enzyme's active site and its proximity to the heme group are important for high metabolic activity. acs.org

| Metabolic Pathway | Description | Relevance to this compound |

| Hydroxylation | The addition of a hydroxyl (-OH) group to the biphenyl ring, primarily by CYP enzymes. nih.gov | A primary metabolic pathway, leading to the formation of various hydroxylated metabolites. acs.org |

| Dechlorination | The removal of a chlorine atom from the biphenyl ring. | Can occur in conjunction with hydroxylation. acs.org |

| Conjugation | The attachment of polar molecules (e.g., glucuronic acid, sulfate) to hydroxylated metabolites to facilitate excretion. | A subsequent step after hydroxylation to eliminate the metabolites from the body. |

Role of Vicinal Hydrogens and Chlorine Positions

The biological activity of this compound is profoundly influenced by its chlorine substitution pattern, particularly the presence of multiple chlorine atoms in the ortho positions (2 and 2'). This di-ortho substitution forces the two phenyl rings into a non-planar orientation. This steric hindrance prevents the molecule from achieving the coplanar structure that is a primary requirement for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). epa.govosti.govnih.gov Consequently, PCBs with two or more ortho-chlorines generally exhibit low "dioxin-like" toxicity. epa.gov

Conversely, an increased number of ortho-chlorines can lead to a significant decrease in activity in other pathways. For instance, this compound was found to be inactive in inducing gene mutations and micronuclei in a cell line expressing human CYP2E1, an enzyme that can activate other PCB congeners. researchgate.net This suggests that the di-ortho structure of this compound prevents its metabolic activation by this specific cytochrome P450 isozyme. researchgate.net The unsubstituted positions, particularly the vicinal hydrogens at the para (4') and meta (5') positions of the dichlorinated ring, serve as primary sites for metabolic attack, specifically hydroxylation. acs.org

Atropisomeric Enrichment and Species-Dependent Metabolism

Due to the restricted rotation around the bond connecting the two phenyl rings caused by the ortho-chlorine substituents, this compound (also known as PCB 45) is a chiral molecule that exists as two stable, non-superimposable mirror images called atropisomers: (aS)-CB45 and (aR)-CB45. kobe-u.ac.jpkobe-u.ac.jp While commercial PCB mixtures contain a 1:1 (racemic) mixture of these atropisomers, biological processes, particularly metabolism, can be stereoselective, leading to the enrichment of one atropisomer over the other in organisms. kobe-u.ac.jp This is significant because the toxicity of chiral PCBs can be atropisomer-specific. acs.orgkobe-u.ac.jp

The metabolism of this compound is dependent on both the specific atropisomer and the species. Studies utilizing cytochrome P450 (CYP) enzymes have shown distinct differences between human and rat metabolic pathways. Human CYP2B6 and rat CYP2B1 can both metabolize atropisomers of this compound into hydroxylated and dechlorinated products. acs.org

Docking studies predict that for human CYP2B6, the (aR)-CB45 atropisomer is preferentially metabolized to 4'-hydroxy-CB45 as a major product. acs.org In contrast, rat CYP2B1 appears to preferentially metabolize the (aR)-CB45 atropisomer as well. kobe-u.ac.jp This enantioselective metabolism is a critical factor in determining the toxicokinetics and potential atropisomer-specific toxicity of the compound in different species. acs.org

| Enzyme | Atropisomer Substrate | Major Metabolite(s) Identified/Predicted | Metabolic Action |

|---|---|---|---|

| Human CYP2B6 | (aR)-CB45 | 4'-OH-CB45 | Hydroxylation |

| Human CYP2B6 | (aS)-CB45 & (aR)-CB45 | Di-OH- and dechlorinated OH-metabolites | Hydroxylation, Dechlorination |

| Rat CYP2B1 | (aR)-CB45 | Preferentially metabolized over (aS)-CB45 | Hydroxylation, Dechlorination |

| Rat CYP2B1 | (aS)-CB45 & (aR)-CB45 | Di-OH- and dechlorinated OH-metabolites | Hydroxylation, Dechlorination |

Correlation between Structure and Biological Potency via AhR and Non-AhR Pathways

The biological potency of this compound is directly correlated with its molecular structure, which dictates its ability to interact with different cellular pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR pathway is responsible for the "dioxin-like" toxicities of certain PCBs. kobe-u.ac.jp Potent AhR agonists are typically planar molecules that can bind with high affinity to the receptor. epa.govnih.gov The structure of this compound, with chlorine atoms at the 2 and 6' positions, creates significant steric hindrance that prevents the molecule from adopting a planar conformation. osti.gov As a di-ortho substituted PCB, its ability to bind to the AhR is severely diminished. epa.govosti.gov Consequently, it is a very weak AhR agonist and does not exhibit significant dioxin-like toxicity. kobe-u.ac.jp

Non-AhR Pathways: Due to its low AhR activity, the biological effects of this compound are primarily mediated through non-AhR pathways. A key mechanism identified is the interaction with ryanodine receptors (RyRs), which are critical intracellular calcium release channels. The specific 2,3,6-chlorine substitution pattern present in this congener is a primary structural determinant for potent activity at the RyR1 isoform. researchgate.net This interaction sensitizes the receptor, leading to the dysregulation of intracellular calcium signaling. This provides a direct structure-activity correlation for a non-dioxin-like neurotoxic mechanism. researchgate.net The neurodevelopmental toxicity observed with some chiral, ortho-substituted PCBs is often attributed to such non-AhR mediated mechanisms. kobe-u.ac.jp

| Pathway | Structural Requirement | Interaction of this compound | Resulting Potency/Activity |

|---|---|---|---|

| AhR Pathway (Dioxin-like) | Planar, coplanar structure; lack of ortho-chlorines | Non-planar due to di-ortho substitution | Very low affinity and potency epa.govosti.gov |

| Ryanodine Receptor (RyR1) Pathway | 2,3,6-chlorine configuration | Contains the optimal 2,3,6-Cl structure | Active; sensitizes the Ca2+ channel researchgate.net |

| CYP2E1-activated Mutagenicity | Amenable to metabolic activation by CYP2E1 | Structure with multiple ortho-chlorines | Inactive in this specific assay researchgate.net |

Ecological Modeling and Assessment Approaches for Polychlorinated Biphenyls

Bioaccumulation and Biomagnification Modeling

The bioaccumulation and biomagnification of 2,2',3,6'-Tetrachlorobiphenyl are complex processes influenced by its physicochemical properties. With a molecular weight of 292.0 g/mol and a calculated octanol-water partition coefficient (XLogP3) of 5.4, this congener has a tendency to partition into the fatty tissues of organisms.

| Compound Name | IUPAC Name | CAS Number | Molecular Weight | XLogP3 |

| This compound | 1,2-dichloro-3-(2,6-dichlorophenyl)benzene | 41464-47-5 | 292.0 g/mol | 5.4 |

Kinetic Models for Trophic Transfer

Kinetic models are employed to describe the dynamics of PCB transfer between different trophic levels in an ecosystem. These models consider the rates of uptake from food and the environment, as well as the rates of elimination from the organism. For tetrachlorobiphenyls, studies have shown that retention efficiencies can vary. For instance, research on coho salmon indicated an average retention efficiency of 38% for tetrachloro congeners. While specific kinetic parameters for this compound are not widely documented, general models for PCBs provide a basis for estimation. These models typically incorporate factors such as the organism's metabolic rate, lipid content, and feeding habits to predict the concentration of the congener in its tissues over time.

Food Web Models and Predictive Frameworks

Food web models expand upon kinetic models by simulating the transfer of contaminants through multiple interconnected trophic levels. These models are crucial for predicting biomagnification, the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain.

Environmental Distribution and Multimedia Fate Modeling

Multimedia fate models are used to predict the environmental distribution of chemicals across different compartments, including air, water, soil, and sediment. These models consider the physicochemical properties of the substance, as well as environmental factors, to estimate its transport and persistence.

For PCBs, it is known that lighter congeners, which include tetrachlorobiphenyls, are more likely to be found in the atmosphere compared to their heavier counterparts. The environmental fate of this compound is influenced by processes such as volatilization, atmospheric transport, and deposition. While specific half-life data for this congener in various environmental media are scarce, general estimates for PCBs suggest a soil half-life of approximately 3,229 days for a mixture of congeners. The persistence and distribution of this compound will ultimately depend on the specific environmental conditions of the ecosystem in which it is present.

Integration of Experimental and Modeling Data for Risk Assessment

A comprehensive risk assessment for this compound requires the integration of both experimental data and modeling outputs. Experimental studies provide crucial data on the congener's toxicity and bioaccumulation in specific organisms, which can then be used to parameterize and validate ecological models.

In the absence of extensive empirical data for a specific congener like this compound, a combination of data from related congeners and predictions from validated models can be used to perform a preliminary risk assessment. This integrated approach allows for a more holistic understanding of the potential ecological risks, helping to guide further research and inform environmental management decisions. The development of congener-specific risk assessments is an ongoing area of research, with a growing recognition of the need to move beyond the analysis of total PCB concentrations to understand the distinct risks posed by individual congeners.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 2,2',3,6'-tetrachlorobiphenyl in environmental samples?

- Methodology : Use high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) for congener-specific analysis. For example, EPA Method 8082A employs DB-5 or equivalent capillary columns (5% phenyl methylpolysiloxane) to separate isomers. Calibrate with certified standard solutions (e.g., 100 μg/mL in isooctane, CAS 41464-47-5) and include internal standards like PCB-30 for quantification . Sample preparation typically involves solid-phase extraction (SPE) for aqueous matrices or Soxhlet extraction for soils/sediments, followed by cleanup using silica gel or Florisil columns to remove interfering lipids.

Q. How does the chlorination pattern of this compound influence its environmental persistence and bioaccumulation potential?

- Methodology : Assess persistence using half-life studies under controlled aerobic/anaerobic conditions. The compound’s low water solubility (15.59 μg/L at 25°C) and high log Kow (~5.96) suggest strong adsorption to organic matter, reducing biodegradation rates. Compare congener-specific degradation rates in sediment microcosms using GC-ECD to track temporal changes . Bioaccumulation factors (BAFs) can be derived from field studies measuring concentrations in benthic organisms (e.g., clams or fish) relative to sediment/water levels.

Q. What are the solubility and partitioning properties of this compound in aqueous systems?

- Methodology : Determine aqueous solubility via shake-flask experiments with HPLC-UV quantification. The compound’s hydrophobicity (log Kow ~5.96) predicts a high affinity for lipid-rich tissues. For partitioning studies, measure adsorption coefficients (Kd) using batch equilibration methods with soils of varying organic carbon content (e.g., Koc = 10<sup>4.5</sup>–10<sup>5.2</sup> L/kg) .

Advanced Research Questions

Q. How do CYP2B subfamily enzymes metabolize this compound, and what are the interspecies differences (e.g., human vs. rat)?

- Methodology : Conduct in vitro assays using liver microsomes from human and rat models. Incubate this compound with NADPH-regenerating systems and quantify hydroxylated metabolites via chiral HPLC or LC-MS/MS. Studies show rat CYP2B1 produces R-enantiomers preferentially, while human CYP2B6 exhibits lower enantioselectivity. Use recombinant CYP isoforms to identify specific metabolic pathways .

Q. How can enantioselective analysis resolve discrepancies in toxicity assessments of chiral PCB metabolites?

- Methodology : Employ chiral stationary phases (e.g., Chiralcel OD-H) in HPLC to separate enantiomers. For this compound hydroxylation products, compare enantiomer fractions (EFs) in environmental samples versus in vitro systems. Discrepancies in EF values (e.g., EF = 0.5 for racemic mixtures vs. EF ≠ 0.5 in biota) indicate enantioselective degradation or metabolic transformations .

Q. What experimental approaches resolve contradictions between in vitro and in vivo toxicity data for this compound?

- Methodology : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic rates to whole-body outcomes. Validate models with in vivo dosing studies in rodents, measuring tissue-specific accumulation and metabolite profiles. Address discrepancies by incorporating factors like protein binding, biliary excretion, and enterohepatic recirculation .

Q. How do structural features (e.g., chlorine substitution patterns) correlate with the dioxin-like toxicity of this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models using descriptors like planarity, chlorine substitution at para positions, and dihedral angles. Compare toxic equivalency factors (TEFs) derived from aryl hydrocarbon receptor (AhR) activation assays (e.g., DR-CALUX) with WHO 2005 TEF values for PCBs. For this compound, the lack of adjacent para-meta chlorines reduces AhR binding affinity, resulting in lower TEFs (~0.0001) .

Q. What validation parameters are critical for ensuring reproducibility in this compound analysis?

- Methodology : Validate methods per EPA guidelines, including:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.